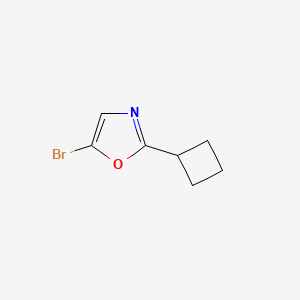

5-Bromo-2-cyclobutyl-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-cyclobutyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-6-4-9-7(10-6)5-2-1-3-5/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRRULLYLPNBLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization of 5 Bromo 2 Cyclobutyl 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in a molecule can be mapped.

¹H NMR Spectroscopy:

The proton NMR spectrum of 5-Bromo-2-cyclobutyl-1,3-oxazole is expected to show distinct signals corresponding to the protons on the oxazole (B20620) ring and the cyclobutyl substituent. The single proton on the oxazole ring (H-4) is anticipated to appear as a singlet in the aromatic region, typically downfield due to the electron-withdrawing nature of the adjacent oxygen and bromine atoms. For comparison, the H-4 proton in related 5-bromo-oxazole derivatives resonates in a specific range. The protons of the cyclobutyl group will exhibit more complex splitting patterns. The methine proton attached to the oxazole ring will be a multiplet, coupled to the adjacent methylene (B1212753) protons. The remaining methylene protons of the cyclobutyl ring will likely appear as overlapping multiplets.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 5-Bromo-2-cyclobutyl-1,3-oxazole, distinct signals are expected for the two carbons of the oxazole ring and the carbons of the cyclobutyl group. The C-2 and C-5 carbons of the oxazole ring are expected to resonate at significantly different chemical shifts due to their different substituents. The C-2 carbon, attached to the cyclobutyl group, will appear in the typical range for oxazole C-2 carbons, while the C-5 carbon, bearing the bromine atom, will be shifted upfield due to the heavy atom effect of bromine. The C-4 carbon will also have a characteristic chemical shift. For instance, in a related compound, 2-bromo-1-methylbenzimidazole, the carbon atoms of the imidazole (B134444) ring show distinct signals at δ = 109.2, 119.2, 122.4, 123.0, 130.3, 135.9, and 142.9 ppm. rsc.org Similarly, for 2,4-dibromo-5-phenyloxazole, the carbon signals are also well-defined. rsc.org The carbons of the cyclobutyl ring will appear in the aliphatic region of the spectrum.

Representative NMR Data for a Substituted Oxazole:

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Oxazole C2-H | - | ~160 |

| Oxazole C4-H | ~7.5 (s) | ~122 |

| Oxazole C5-Br | - | ~110 |

| Cyclobutyl Cα-H | ~3.5 (m) | ~35 |

| Cyclobutyl β,γ-CH₂ | ~2.0-2.4 (m) | ~25, ~18 |

Note: This table presents predicted chemical shift ranges based on general principles and data from analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS):

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of 5-Bromo-2-cyclobutyl-1,3-oxazole. This would allow for the unambiguous confirmation of its elemental formula (C₇H₈BrNO). The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio). For a related compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, HRMS analysis confirmed its molecular formula. vensel.org

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS analysis would provide information on the fragmentation pattern of 5-Bromo-2-cyclobutyl-1,3-oxazole upon electron ionization. The fragmentation is expected to occur at the weakest bonds, leading to characteristic fragment ions. Key fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the cyclobutyl ring, and fragmentation of the oxazole ring. Analysis of these fragment ions helps to piece together the structure of the parent molecule.

Predicted Mass Spectrometry Data:

| Ion | m/z (relative intensity) | Description |

| [M]⁺ | 201/203 (1:1) | Molecular ion |

| [M-Br]⁺ | 122 | Loss of Bromine |

| [M-C₄H₇]⁺ | 146/148 (1:1) | Loss of cyclobutyl radical |

| [C₄H₇]⁺ | 55 | Cyclobutyl cation |

Note: This table shows predicted major fragments and their m/z values. The relative intensities are estimations.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-Bromo-2-cyclobutyl-1,3-oxazole would exhibit characteristic absorption bands for the C-H, C=N, C=C, and C-O bonds within the molecule. The C-Br stretching frequency would also be observable.

The spectrum of the parent compound, oxazole, and its alkyl derivatives show characteristic bands for the ring vibrations. capes.gov.br The C=N stretching vibration in the oxazole ring is typically observed in the region of 1650-1590 cm⁻¹. The C=C stretching vibration is expected around 1500-1450 cm⁻¹. The C-O-C stretching of the oxazole ring usually appears in the 1180-1020 cm⁻¹ region. The aliphatic C-H stretching vibrations of the cyclobutyl group would be seen around 2950-2850 cm⁻¹. The C-H stretching of the oxazole ring proton is expected at approximately 3100 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹. For instance, the IR spectrum of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate showed characteristic absorption bands confirming its functional groups. vensel.org

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch (oxazole) | ~3100 |

| Aliphatic C-H stretch (cyclobutyl) | 2850-2950 |

| C=N stretch (oxazole) | 1590-1650 |

| C=C stretch (oxazole) | 1450-1500 |

| C-O-C stretch (oxazole) | 1020-1180 |

| C-Br stretch | 500-700 |

X-ray Diffraction Studies of Brominated Oxazole Frameworks for Solid-State Structure Determination

X-ray diffraction analysis of single crystals provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While no specific X-ray crystal structure for 5-Bromo-2-cyclobutyl-1,3-oxazole has been reported, studies on other brominated oxazole derivatives can provide valuable insights into the expected solid-state structure.

Reactivity and Derivatization Strategies for 5 Bromo 2 Cyclobutyl 1,3 Oxazole

Electrophilic Substitution Reactions on the 1,3-Oxazole Ring System

The 1,3-oxazole ring is generally resistant to electrophilic substitution reactions unless activated by electron-donating groups. pharmaguideline.com The inherent aromaticity of the oxazole (B20620) ring is less pronounced compared to its sulfur-containing counterpart, thiazole. wikipedia.org The order of reactivity for electrophilic attack on an unsubstituted oxazole is C4 > C5 > C2. pharmaguideline.com

In the case of 5-Bromo-2-cyclobutyl-1,3-oxazole, the presence of the bromine atom, an electron-withdrawing group, further deactivates the ring towards electrophilic attack. The cyclobutyl group at the C2 position is a weakly electron-donating alkyl group, which might slightly enhance the reactivity of the ring compared to an unsubstituted oxazole, but significant activation is not expected. Therefore, harsh reaction conditions would likely be required for electrophilic substitutions like nitration or sulfonation, and such reactions are generally not common for oxazoles. pharmaguideline.com

Nucleophilic Substitution Reactions and Ring Opening Tendencies of the Oxazole Core

Nucleophilic substitution reactions on the oxazole ring itself are uncommon. pharmaguideline.comthepharmajournal.com Instead, nucleophilic attack often leads to cleavage of the oxazole ring. pharmaguideline.comslideshare.net The most electron-deficient carbon atom, C2, is the most susceptible to nucleophilic attack, especially when the ring is substituted with electron-withdrawing groups at other positions. pharmaguideline.com Deprotonation at the C2 position can lead to the formation of a 2-lithio-oxazole, which is often unstable and can exist in equilibrium with a ring-opened enolate-isonitrile. wikipedia.orgacs.org

The presence of the C-5 bromine atom in 5-Bromo-2-cyclobutyl-1,3-oxazole would make the ring more electron-deficient and could increase its susceptibility to nucleophilic attack and subsequent ring-opening. For instance, strong bases or nucleophiles like ammonia (B1221849) can cause the oxazole ring to cleave and potentially rearrange to form other heterocyclic systems, such as an imidazole (B134444). pharmaguideline.com It has been noted that the electron density of an aryl amine substituent can be delocalized into the oxazole ring, making an adjacent amide carbonyl susceptible to nucleophilic attack and fragmentation. caltech.edu

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-5 Bromine Center

The bromine atom at the C-5 position is the most reactive site for derivatization, particularly through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents onto the oxazole core.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.orgnih.gov This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgnih.govrsc.org In the context of 5-Bromo-2-cyclobutyl-1,3-oxazole, the C-5 bromine atom can readily participate in Suzuki-Miyaura coupling reactions.

This reaction is tolerant of a wide range of functional groups and has been successfully applied to various heterocyclic systems. nih.govresearchgate.net The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

A typical reaction would involve treating 5-Bromo-2-cyclobutyl-1,3-oxazole with an aryl or alkyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand) and a base (e.g., K₂CO₃, K₃PO₄). nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 2-bromo-5-(bromomethyl)thiophene | Aryl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 25-76% |

| ortho-bromoanilines | Boronic esters | CataXCium A Pd G3 | Not specified | Not specified | Good to excellent |

| 5-iodo-1,2,3-triazoles | Phenylboronic acids | Pd-catalyst | Not specified | Not specified | 93-95% |

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of substituted heterocycles, avoiding the need for pre-functionalized starting materials. organic-chemistry.orggalchimia.com For oxazoles, direct arylation can be regioselectively controlled to occur at either the C-2 or C-5 position by tuning the reaction conditions, specifically the phosphine ligand and solvent. organic-chemistry.orggalchimia.comnih.gov

While the C-5 position of 5-Bromo-2-cyclobutyl-1,3-oxazole is already functionalized, understanding the principles of direct arylation is relevant for related synthetic strategies. For instance, if one were to start with 2-cyclobutyl-1,3-oxazole (B6615388), direct C-5 arylation could be achieved. Research has shown that C-5 arylation of oxazoles is favored in polar solvents with specific phosphine ligands, while C-2 arylation is preferred in nonpolar solvents with a different set of ligands. organic-chemistry.orggalchimia.comnih.gov

Negishi Coupling: This reaction involves the palladium-catalyzed coupling of an organohalide with an organozinc reagent. nih.govorganic-chemistry.org The Negishi coupling is known for its high functional group tolerance and its ability to form C(sp²)-C(sp³) bonds. organic-chemistry.org For 5-Bromo-2-cyclobutyl-1,3-oxazole, this would involve reaction with an organozinc halide (R-ZnX) in the presence of a palladium catalyst. This method has been successfully applied to various azole systems. researchgate.net

Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple an organohalide with an organotin compound (organostannane). While effective, the toxicity of organotin reagents has led to a decline in its use compared to Suzuki and Negishi couplings. researchgate.net

Heck Reaction: The Heck reaction is a palladium-catalyzed method for the vinylation of aryl halides. beilstein-journals.orgwikipedia.orgorganic-chemistry.org It involves the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.org 5-Bromo-2-cyclobutyl-1,3-oxazole could be coupled with various alkenes using this protocol to introduce a vinyl substituent at the C-5 position. The reaction often requires high temperatures and polar solvents. nih.gov

Table 2: Overview of Relevant Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Features |

|---|---|---|

| Negishi | Organozinc | High functional group tolerance, good for C(sp²)-C(sp³) bonds. organic-chemistry.orgorganic-chemistry.org |

| Stille | Organotin | Effective but reagents are toxic. researchgate.net |

| Heck | Alkene | Forms vinylated products. beilstein-journals.orgwikipedia.orgorganic-chemistry.orglibretexts.org |

Functional Group Transformations of the Cyclobutyl Substituent

The cyclobutyl group at the C-2 position is generally stable. However, like other cycloalkanes, it can undergo functionalization, typically through radical-mediated reactions. For instance, free-radical halogenation could introduce a halogen onto the cyclobutyl ring, which could then be used as a handle for further derivatization through nucleophilic substitution or elimination reactions.

The reactivity of substituents on heterocyclic rings can be influenced by the ring itself. msu.edu However, specific studies on the functional group transformations of a cyclobutyl group attached to an oxazole ring are not widely reported. General methods for the functionalization of cycloalkanes would be applicable, keeping in mind the potential for interaction with the oxazole ring under certain reaction conditions. For example, strong oxidizing agents used to functionalize the cyclobutyl ring could potentially lead to the cleavage of the oxazole ring. slideshare.net

Stability and Chemical Degradation Pathways of the 5-Bromo-2-cyclobutyl-1,3-oxazole Scaffold

The stability of the 5-Bromo-2-cyclobutyl-1,3-oxazole scaffold is a critical consideration for its synthesis, storage, and application. The inherent chemical functionalities—a brominated oxazole ring and a cyclobutyl substituent—dictate its susceptibility to various degradation pathways. The oxazole ring, while aromatic, can be prone to certain reactions, and the bromine atom at the 5-position introduces a site for nucleophilic attack and metal-catalyzed cross-coupling reactions.

Research into the stability of oxazole derivatives indicates that the ring system is generally stable under neutral conditions. However, the presence of specific substituents can influence its robustness. For instance, certain 5-hydroxyoxazole-4-carboxylic acid derivatives have been found to be unstable, tending towards hydrolytic ring-opening and decarboxylation. nih.gov While 5-Bromo-2-cyclobutyl-1,3-oxazole does not possess these specific activating groups, its stability can be compromised under harsh acidic or basic conditions, which can promote hydrolysis of the oxazole ring.

The primary modes of chemical degradation for 5-Bromo-2-cyclobutyl-1,3-oxazole are expected to involve reactions at the C-Br bond. The bromine atom renders the C5 position of the oxazole ring electrophilic and thus susceptible to nucleophilic substitution. Furthermore, this bromo-substituent is a key handle for a variety of palladium-catalyzed cross-coupling reactions, which, while synthetically useful for derivatization, also represent a pathway for the transformation of the parent compound.

Analogous reactivity has been noted for similar compounds like 5-Bromo-2-cyclopropyl-1,3-oxazole, which can undergo substitution reactions where the bromine atom is displaced by nucleophiles. The oxazole ring itself can also be subject to oxidation or reduction under specific conditions, leading to different derivatives.

The following table summarizes the potential degradation pathways for 5-Bromo-2-cyclobutyl-1,3-oxazole based on the known reactivity of bromo-oxazole systems.

| Degradation Pathway | Reagents/Conditions | Potential Products |

| Nucleophilic Substitution | Nucleophiles (e.g., amines, thiols) | 5-amino- or 5-thio-substituted 2-cyclobutyl-1,3-oxazoles |

| Hydrolysis | Strong acids or bases | Ring-opened products |

| Reduction | Reducing agents (e.g., Lithium aluminum hydride, sodium borohydride) | Debrominated 2-cyclobutyl-1,3-oxazole or reduced oxazole ring derivatives |

| Oxidation | Oxidizing agents (e.g., m-chloroperbenzoic acid) | Oxidized oxazole derivatives |

Factors that can influence the stability and degradation of 5-Bromo-2-cyclobutyl-1,3-oxazole are outlined in the table below.

| Influencing Factor | Effect on Stability |

| pH | Less stable in strong acidic or basic media, which can catalyze hydrolysis of the oxazole ring. |

| Temperature | Elevated temperatures can accelerate the rate of degradation reactions. |

| Light | Some bromo-organic compounds are light-sensitive and may undergo photolytic cleavage of the C-Br bond. |

| Presence of Nucleophiles/Metals | Susceptible to degradation/derivatization in the presence of nucleophiles or transition metal catalysts. |

Computational and Theoretical Investigations of 5 Bromo 2 Cyclobutyl 1,3 Oxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. researchgate.netnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For a molecule like 5-Bromo-2-cyclobutyl-1,3-oxazole, DFT calculations are instrumental in elucidating its fundamental chemical nature.

Electronic Structure, Molecular Geometry Optimization, and Vibrational Frequency Analysis

DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of a molecule—its optimized geometry. nih.govajchem-a.com This process minimizes the energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles that define its structure. For 5-Bromo-2-cyclobutyl-1,3-oxazole, this would reveal the precise spatial relationship between the planar oxazole (B20620) ring and the puckered cyclobutyl group.

Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's infrared (IR) spectrum. nih.gov Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. These predicted vibrational modes can be compared with experimental IR data to validate the calculated structure.

Table 1: Illustrative Optimized Geometric Parameters for 5-Bromo-2-cyclobutyl-1,3-oxazole (DFT/B3LYP) Note: The following data are hypothetical, based on typical values for related heterocyclic compounds, as specific published data for this molecule is unavailable.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C2-O1 | 1.36 |

| C5-O1 | 1.38 | |

| C2-N3 | 1.31 | |

| C4-N3 | 1.40 | |

| C4-C5 | 1.35 | |

| C5-Br | 1.88 | |

| C2-C(cyclobutyl) | 1.51 | |

| **Bond Angles (°) ** | C5-O1-C2 | 105.0 |

| O1-C2-N3 | 115.0 | |

| C2-N3-C4 | 104.0 | |

| N3-C4-C5 | 115.0 | |

| O1-C5-C4 | 101.0 |

Table 2: Illustrative Predicted Vibrational Frequencies for 5-Bromo-2-cyclobutyl-1,3-oxazole Note: This data is for illustrative purposes only.

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| ~3100 | C-H stretch | Aromatic C-H on oxazole ring |

| ~2950 | C-H stretch | Aliphatic C-H on cyclobutyl ring |

| ~1600 | C=N stretch | Oxazole ring vibration |

| ~1350 | C-O-C stretch | Oxazole ring vibration |

| ~1100 | C-N stretch | Oxazole ring vibration |

| ~650 | C-Br stretch | Carbon-Bromine bond |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy relates to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov For 5-Bromo-2-cyclobutyl-1,3-oxazole, the HOMO is expected to be localized primarily on the electron-rich oxazole ring, while the LUMO's distribution would be influenced by the electronegative nitrogen, oxygen, and bromine atoms.

Table 3: Illustrative FMO Properties for 5-Bromo-2-cyclobutyl-1,3-oxazole Note: This data is for illustrative purposes only, based on analyses of similar oxazole compounds. nih.gov

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Understanding Reactivity Preferences

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. nih.govajchem-a.com The MEP map is colored according to electrostatic potential values: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates areas of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values.

For 5-Bromo-2-cyclobutyl-1,3-oxazole, the MEP surface would likely show the most negative potential (red) concentrated around the nitrogen and oxygen atoms of the oxazole ring, highlighting them as the primary sites for electrophilic interaction. The region around the bromine atom would also exhibit negative potential. Conversely, the areas around the hydrogen atoms of the cyclobutyl and oxazole rings would show positive potential (blue), marking them as potential sites for nucleophilic interaction.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

While DFT calculations describe a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. acs.org By solving Newton's equations of motion for the atoms in the system, MD simulations can model molecular vibrations, conformational changes, and interactions with surrounding molecules, such as solvents or biological macromolecules.

For 5-Bromo-2-cyclobutyl-1,3-oxazole, an MD simulation could explore the conformational flexibility of the cyclobutyl ring and its rotation relative to the oxazole ring. This is crucial for understanding how the molecule might adapt its shape to fit into a receptor's active site. Furthermore, simulating the molecule in an aqueous environment can reveal important information about its solubility and the stability of its hydration shell, which are key parameters in drug design.

Quantum Chemical Calculations for Prediction of Spectroscopic Parameters and Electronic Properties

Quantum chemical methods are also employed to predict various spectroscopic properties, which can aid in the identification and characterization of the compound. Time-Dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption spectra (UV-Vis) of molecules. nih.gov These calculations can predict the absorption wavelengths (λmax) and corresponding oscillator strengths, which relate to the intensity of absorption bands.

Similarly, methods like Gauge-Including Atomic Orbital (GIAO) can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Comparing these computationally predicted spectra with experimentally obtained data provides a powerful method for structural verification.

Table 4: Illustrative Predicted Electronic Properties for 5-Bromo-2-cyclobutyl-1,3-oxazole Note: This data is for illustrative purposes only.

| Property | Predicted Value | Method |

| UV-Vis λmax | ~250 nm | TD-DFT |

| Dipole Moment | ~2.5 Debye | DFT/B3LYP |

Potential Research Applications and Future Directions for 5 Bromo 2 Cyclobutyl 1,3 Oxazole

Utilization as a Key Building Block in the Synthesis of Complex Organic Molecules

The oxazole (B20620) ring is a fundamental scaffold found in numerous biologically active natural products and pharmaceutical agents. researchgate.nete-bookshelf.denih.gov The presence of the bromine atom at the C5 position of 5-Bromo-2-cyclobutyl-1,3-oxazole offers a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira reactions. beilstein-journals.orgresearchgate.net These reactions are powerful tools for forming carbon-carbon bonds, enabling the construction of more complex molecular architectures.

For instance, the bromine can be substituted with a wide array of functional groups, allowing for the introduction of diverse substituents and the synthesis of a library of novel oxazole derivatives. researchgate.net This modular approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are performed to optimize its biological activity. nih.gov The cyclobutyl group, while seemingly simple, provides a unique three-dimensional element that can influence the conformational properties and biological interactions of the resulting molecules. The synthesis of complex natural products often relies on the strategic use of such functionalized heterocyclic building blocks. researchgate.net

| Reaction Type | Reactant | Catalyst/Reagents | Bond Formed | Potential Application |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compounds | Palladium catalyst, Base | C-C | Synthesis of biaryl and alkyl-aryl compounds |

| Stille Coupling | Organotin compounds | Palladium catalyst | C-C | Formation of complex carbon skeletons |

| Sonogashira Coupling | Terminal alkynes | Palladium catalyst, Copper co-catalyst, Base | C-C (alkynyl) | Introduction of alkyne functionalities |

| Buchwald-Hartwig Amination | Amines | Palladium catalyst, Base | C-N | Synthesis of N-arylated compounds |

| Heck Reaction | Alkenes | Palladium catalyst, Base | C-C (alkenyl) | Formation of substituted alkenes |

Exploration of the 5-Bromo-2-cyclobutyl-1,3-oxazole Scaffold in Chemical Biology Research for Developing Novel Molecular Probes

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. The oxazole scaffold is a known fluorophore, and its derivatives are being explored for applications in bioimaging. researchgate.net The inherent fluorescence of the oxazole ring, combined with the ability to tune its photophysical properties through substitution, makes 5-Bromo-2-cyclobutyl-1,3-oxazole an attractive starting point for the development of novel molecular probes.

The bromine atom can be functionalized with various moieties, such as targeting ligands or environmentally sensitive dyes, to create probes that can selectively label specific cellular components or report on changes in the cellular microenvironment. For example, by attaching a ligand that binds to a particular protein, researchers can develop probes to track the localization and dynamics of that protein within a cell. The development of new molecular probes for detecting protein aggregates, such as those associated with neurodegenerative diseases, is an area of significant research interest. researchgate.net

Development of Innovative Catalytic Reactions for Oxazole Functionalization

The direct functionalization of C-H bonds is a rapidly developing area in organic chemistry that offers a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. organic-chemistry.orgnih.gov The oxazole ring possesses multiple C-H bonds that could potentially be targeted for direct functionalization. Research into transition-metal-catalyzed C-H activation of oxazoles is an active field. researchgate.netrsc.org

Future research could focus on developing novel catalytic systems that can selectively activate and functionalize the C-H bonds of the oxazole ring in 5-Bromo-2-cyclobutyl-1,3-oxazole, while leaving the C-Br bond intact for subsequent transformations. This would provide a powerful strategy for the rapid and efficient synthesis of highly substituted oxazole derivatives. For example, regioselective C-H arylation, alkenylation, or alkylation would open up new avenues for creating molecular diversity. organic-chemistry.orgrsc.org

Investigation of New Reaction Pathways and Mechanistic Studies for Oxazole Derivatization

A deeper understanding of the reactivity of the oxazole ring is crucial for developing new synthetic methodologies. The oxazole ring can participate in various reactions, including electrophilic and nucleophilic substitutions, as well as cycloaddition reactions. pharmaguideline.comwikipedia.org The presence of both a bromine atom and a cyclobutyl group on the oxazole ring of 5-Bromo-2-cyclobutyl-1,3-oxazole can influence its reactivity in unique ways.

Future research could involve detailed mechanistic studies to elucidate the pathways of known oxazole reactions and to discover new transformations. nih.govacs.org For example, investigating the "halogen dance" reaction on this specific substrate could reveal interesting regiochemical outcomes. researchgate.net Computational studies, in conjunction with experimental work, can provide valuable insights into the transition states and intermediates of these reactions, guiding the development of more efficient and selective synthetic methods. nih.gov The photochemical rearrangement of isoxazoles to oxazoles is another area where mechanistic understanding can lead to new synthetic strategies. nih.govacs.org

Advancements in Analytical and Spectroscopic Characterization Methodologies for Substituted Oxazoles

As new oxazole derivatives are synthesized, robust analytical and spectroscopic methods are essential for their characterization. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are routinely used to determine the structure and purity of these compounds. researchgate.netresearchgate.net

Future advancements in this area could focus on developing more sensitive and high-throughput analytical techniques for the rapid screening of libraries of oxazole derivatives. chemscene.com Furthermore, advanced spectroscopic methods, such as core-level spectroscopy, can provide detailed information about the electronic structure of the oxazole ring, which is crucial for understanding its reactivity and photophysical properties. aip.org The development of standardized protocols for the characterization of substituted oxazoles will be vital for ensuring the reproducibility and reliability of research findings in this field. researchgate.net

5-Bromo-2-cyclobutyl-1,3-oxazole represents a promising platform for innovation across multiple disciplines of chemistry. Its utility as a versatile building block, a scaffold for novel molecular probes, and a substrate for the development of new catalytic methods underscores its potential to contribute to significant scientific advancements. Continued exploration of the chemistry of this and related substituted oxazoles will undoubtedly lead to the discovery of new molecules with valuable applications in medicine, materials science, and beyond.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.